13-Hydroxyeicosatetraenoic acid

Descripción

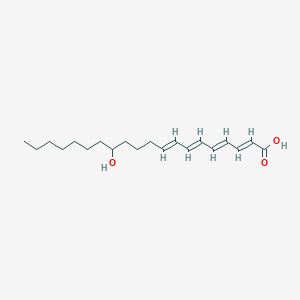

Structure

3D Structure

Propiedades

Número CAS |

151910-72-4 |

|---|---|

Fórmula molecular |

C9H8N2S2 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E)-13-hydroxyicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23)/b7-5+,8-6+,12-9+,18-15+ |

Clave InChI |

ZFQJWJBAMZFZQZ-LZUJJZLXSA-N |

SMILES |

CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |

SMILES isomérico |

CCCCCCCC(CCC/C=C/C=C/C=C/C=C/C(=O)O)O |

SMILES canónico |

CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |

Sinónimos |

13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |

Origen del producto |

United States |

Enzymatic Pathways of 13 Hydroxyeicosatetraenoic Acid Biosynthesis and Metabolism

Arachidonic Acid as a Precursor in 13-Hydroxyeicosatetraenoic Acid Formation

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is the fundamental precursor for a wide array of lipid mediators involved in numerous physiological and pathophysiological processes. nih.gov The initial step in the formation of these mediators, including 13-HETE, is the introduction of oxygen, a reaction catalyzed by enzymes such as lipoxygenases, cyclooxygenases, or cytochrome P450 enzymes. nih.gov Arachidonic acid is typically liberated from membrane phospholipids (B1166683) through the action of phospholipase A2 (PLA2). wikipedia.org Once released, it becomes available for metabolism by these various enzymatic pathways. wikipedia.org

Stereoselective Conversion Mechanisms

The conversion of arachidonic acid to its hydroxylated metabolites is often a stereoselective process, resulting in the formation of specific stereoisomers. For instance, the synthesis of 13(S)-HODE and 15(S)-HETE, which are metabolites of linoleic acid and arachidonic acid respectively, can be achieved through stereoselective synthetic routes. korea.ac.kr While the provided search results focus more on the stereosynthesis of related compounds like 13-(S)-HODE and 15-(S)-HETE, the principles of stereoselective enzymatic reactions are fundamental to the biosynthesis of 13-HETE from arachidonic acid. The specific stereochemistry of the resulting 13-HETE molecule is determined by the enzyme catalyzing the reaction.

Lipoxygenase-Mediated Biosynthesis of this compound

The lipoxygenase (LOX) pathway is a major route for the formation of HETEs. nih.gov Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. researchgate.netnih.gov This process involves the insertion of molecular oxygen into the fatty acid backbone, leading to the formation of hydroperoxyeicosatetraenoic acid (HpETE) intermediates. researchgate.netnih.gov These HpETEs are then typically reduced to their corresponding stable HETEs. bio-rad.com

Role of 15-Lipoxygenase-1 (ALOX15)

15-Lipoxygenase-1 (ALOX15) plays a crucial role in the biosynthesis of a class of HETEs. nih.govwikipedia.org In humans, ALOX15, which is highly expressed in cells like eosinophils and epithelial cells, primarily converts arachidonic acid to 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE), the precursor of 15S-HETE. nih.gov While the primary product of human ALOX15 is 15S-HpETE, it's important to note that the nomenclature of lipoxygenases can be based on their reaction with arachidonic acid, but this may not always be their preferred substrate. nih.gov The product specificity of 15-lipoxygenases can also vary between species. For example, in mice, the enzyme homologous to human ALOX15 predominantly produces 12S-HETE. nih.gov

| Enzyme | Gene | Primary Substrate | Primary Product(s) | Cellular Location (Examples) |

|---|---|---|---|---|

| 15-Lipoxygenase-1 (15-LOX-1) | ALOX15 | Arachidonic Acid | 15S-HpETE -> 15S-HETE | Eosinophils, Epithelial cells |

| 15-Lipoxygenase-2 (15-LOX-2) | ALOX15B | Arachidonic Acid | 15S-HpETE -> 15S-HETE | - |

| 5-Lipoxygenase (5-LOX) | ALOX5 | Arachidonic Acid | 5S-HpETE -> 5S-HETE, Leukotrienes | - |

| 12-Lipoxygenase (12-LOX) | ALOX12 | Arachidonic Acid | 12S-HpETE -> 12S-HETE | - |

Formation from Hydroperoxyeicosatetraenoic Acid (HpETE) Precursors

The formation of 13-HETE via the lipoxygenase pathway proceeds through an unstable intermediate, hydroperoxyeicosatetraenoic acid (HpETE). researchgate.netnih.gov Lipoxygenases introduce oxygen to arachidonic acid to form an HpETE, which is then reduced by peroxidases to the corresponding HETE. nih.gov For instance, 15-lipoxygenase-1 (ALOX15) converts arachidonic acid into 15(S)-HpETE, which is subsequently reduced to 15(S)-HETE. wikipedia.org While the direct formation of 13-HpETE is less detailed in the provided results, the general mechanism of HpETEs serving as precursors to HETEs is a well-established principle in eicosanoid biosynthesis. nih.govresearchgate.netnih.gov

Cytochrome P450-Mediated Hydroxylation Pathways

In addition to the lipoxygenase pathway, cytochrome P450 (CYP) enzymes also play a significant role in the metabolism of arachidonic acid to form HETEs. nih.govresearchgate.net The CYP pathway is particularly prominent in the liver. researchgate.net These enzymes can introduce a hydroxyl group at various positions on the arachidonic acid molecule. nih.gov Liver microsomes and various cytochrome P450 enzymes can hydroxylate the three bisallylic carbons of arachidonic acid to produce 7-HETE, 10-HETE, and 13-HETE. nih.gov However, these initial products can be unstable and may rearrange to form conjugated diene HETEs. nih.gov

Contribution of Specific Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C8, CYP2C9)

Several specific cytochrome P450 isoforms have been identified as being involved in the metabolism of arachidonic acid. Studies using human CYP enzymes expressed in HepG2 cells have shown that microsomes expressing CYP2C8, CYP2C9, and CYP1A2 are significantly more active in metabolizing arachidonic acid compared to controls. researchgate.netnih.gov While these particular isoforms are noted to principally generate epoxygenase products (EETs), CYP2C9 has also been observed to produce a metabolite with the retention time of 12-HETE. researchgate.netnih.gov This indicates the potential for CYP isoforms to contribute to the formation of various HETE regioisomers. The specific contribution of CYP1A2, CYP2C8, and CYP2C9 to the direct formation of 13-HETE requires further detailed investigation, but their established role in arachidonic acid metabolism highlights them as potential contributors.

| CYP Isoform | Primary Products from Arachidonic Acid | Notes |

|---|---|---|

| CYP1A2 | Epoxygenase products (EETs), particularly 8,9-EET | Significantly active in arachidonic acid metabolism. researchgate.netnih.gov |

| CYP2C8 | Epoxygenase products (EETs), particularly 14,15- and 11,12-EET | Highly active in metabolizing arachidonic acid. researchgate.netnih.gov |

| CYP2C9 | Epoxygenase products (EETs), particularly 14,15- and 11,12-EET; a peak with retention time of 12-HETE | Demonstrates both epoxygenase and potential monooxygenase activity towards arachidonic acid. researchgate.netnih.gov |

Bisallylic Hydroxylation of Arachidonic Acid

One of the enzymatic pathways for the formation of this compound (13-HETE) involves the bisallylic hydroxylation of arachidonic acid. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov In this process, a hydroxyl group is inserted at a bisallylic carbon atom of the arachidonic acid molecule—a carbon atom situated between two double bonds.

Human liver microsomes, which are rich in CYP enzymes, have been shown to metabolize arachidonic acid into several products, including 13-HETE. nih.gov This pathway is distinct from the more commonly known lipoxygenase and cyclooxygenase pathways. The hydroxylation at the C-13 position is a key step in generating this specific HETE isomer. Research has identified that various cytochrome P450 enzymes can hydroxylate the three bisallylic carbons of arachidonic acid to produce 7-HETE, 10-HETE, and 13-HETE. nih.gov

It is important to note that products of bisallylic hydroxylation, such as 13-HETE, can be unstable under certain conditions and may undergo rearrangement. nih.gov

Cyclooxygenase-Mediated Formation of this compound

The cyclooxygenase (COX) enzymes, officially known as prostaglandin-endoperoxide synthases (PTGS), are central to the synthesis of prostanoids from arachidonic acid. wikipedia.org While their primary products are prostaglandins (B1171923), COX-1 and COX-2 can also generate minor quantities of HETEs. The catalytic action of COX involves the abstraction of a hydrogen atom from arachidonic acid, initiating a reaction cascade. nih.gov

Non-Enzymatic Formation of this compound (Lipid Peroxidation)

13-HETE can also be formed through non-enzymatic processes, chiefly lipid peroxidation. nih.gov This pathway involves the free-radical-mediated oxidation of polyunsaturated fatty acids like arachidonic acid. Unlike enzymatic reactions that are highly specific, lipid peroxidation generates a mixture of various HETE isomers, including 5-, 8-, 9-, 11-, 12-, and 15-HETE, as racemic mixtures of R and S enantiomers. nih.gov

This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a methylene (B1212753) group in arachidonic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxyeicosatetraenoic acid (HpETE). The corresponding HETE, such as 13-HETE, is then formed by the reduction of the hydroperoxy group. This non-enzymatic formation is a hallmark of oxidative stress, where the cellular antioxidant defenses are overwhelmed.

Metabolic Fate and Downstream Metabolites of this compound

Once formed, 13-HETE can undergo further metabolic transformations, leading to a variety of downstream metabolites with distinct biological activities. nih.gov These metabolic pathways include oxidation, rearrangement, and degradation, which collectively regulate the levels and actions of 13-HETE.

Conversion to Oxo-Eicosatetraenoic Acids (oxo-ETEs)

A significant metabolic route for HETEs is their oxidation to corresponding oxo-eicosatetraenoic acids (oxo-ETEs). nih.gov This conversion is catalyzed by specific NAD⁺ or NADP⁺-dependent dehydrogenases. nih.govkarger.com For instance, 13(S)-hydroxy-9,11-octadecadienoic acid (13S-HODE), a structural analog of 13-HETE, is converted to its keto form by an NAD⁺-dependent dehydrogenase found in tissues like the intestine and liver. nih.gov Similar enzymes are responsible for the oxidation of HETEs. The resulting 13-oxo-ETE possesses its own unique set of biological properties, often differing from its precursor, 13-HETE.

Rearrangement to Other HETEs (e.g., 11-HETE, 15-HETE)

The HETEs produced through bisallylic hydroxylation, including 13-HETE, are noted to be unstable in acidic conditions. nih.gov This instability can lead to their non-enzymatic rearrangement into other, more stable conjugated diene HETE isomers. Specifically, 13-HETE has been shown to rearrange to form both 11-HETE and 15-HETE. nih.gov This chemical transformation highlights the potential for interconversion among different HETE isomers, which could diversify the biological signals originating from a single initial product.

Peroxisome-Dependent Beta-Oxidation

Like other fatty acids, 13-HETE can be degraded through beta-oxidation, a process that occurs in peroxisomes. mdpi.comnih.gov Peroxisomal β-oxidation is particularly important for the metabolism of very long-chain and branched-chain fatty acids. nih.gov This catabolic pathway involves a series of enzymatic reactions that shorten the fatty acid chain. The acetyl-CoA generated during peroxisomal β-oxidation can then be transported to the mitochondria for further metabolism. nih.gov This degradation pathway serves as a mechanism to clear HETEs and terminate their signaling functions.

Table of Pathways and Key Enzymes

| Pathway | Key Enzyme/Process | Precursor | Product(s) |

|---|---|---|---|

| Bisallylic Hydroxylation | Cytochrome P450 Enzymes | Arachidonic Acid | 13-HETE, 7-HETE, 10-HETE |

| Cyclooxygenase-Mediation | Cyclooxygenase (COX) | Arachidonic Acid | Primarily Prostaglandins, minor HETEs |

| Non-Enzymatic Formation | Lipid Peroxidation (Free Radicals) | Arachidonic Acid | Mixture of HETE isomers (including 13-HETE) |

| Conversion to oxo-ETEs | NAD(P)⁺-dependent Dehydrogenases | 13-HETE | 13-oxo-ETE |

| Rearrangement | Acidic Conditions (Non-enzymatic) | 13-HETE | 11-HETE, 15-HETE |

| Degradation | Peroxisomal β-Oxidation Enzymes | 13-HETE | Shortened-chain fatty acids, Acetyl-CoA |

Esterified Forms

Once synthesized, free 13-HETE can be enzymatically incorporated into the backbone of more complex lipid molecules, including phospholipids, triglycerides, and potentially cholesterol esters. This process of esterification is a critical metabolic step that not only serves as a mechanism for the storage and subsequent release of 13-HETE but may also impart novel biological functions to the lipids into which it is integrated. The incorporation of this hydroxylated fatty acid can alter the physicochemical properties of membranes and lipid droplets, and the esterified forms themselves may act as signaling molecules.

Incorporation into Phospholipids

Research indicates that various hydroxyeicosatetraenoic acids (HETEs) are readily esterified into cellular phospholipids. This phenomenon has been observed in a variety of cell types, including pancreatic islets, where 5-HETE and 12-HETE have been shown to be largely incorporated into phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) within the cell membranes nih.gov. While direct studies on 13-HETE are limited, the general acceptance of HETE incorporation into phospholipids suggests a similar fate for this isomer nih.gov.

The enzymatic machinery responsible for this incorporation likely involves acyl-CoA synthetases and acyltransferases. Initially, 13-HETE is activated to its coenzyme A (CoA) thioester, 13-HETE-CoA. Subsequently, an acyltransferase, such as lysophospholipid acyltransferase (LPLAT), catalyzes the transfer of the 13-HETE moiety from 13-HETE-CoA to a lysophospholipid, forming a new phospholipid molecule containing 13-HETE. This process is crucial for remodeling cellular membranes and can be influenced by cellular activation states. For instance, in pancreatic islets, glucose stimulation has been shown to increase the esterification of 5-HETE into PC and PE nih.gov.

The incorporation of 13-HETE into phospholipids can significantly impact membrane properties and cellular signaling. The presence of the hydroxyl group on the acyl chain can alter membrane fluidity, permeability, and the function of membrane-associated proteins wikipedia.org. Furthermore, these esterified forms can serve as a reservoir of 13-HETE, which can be released upon stimulation by phospholipases, such as phospholipase A2 (PLA2), making it available to exert its biological effects wikipedia.orgnih.gov.

| HETE Isomer | Cell Type | Primary Phospholipid Class(es) | Reference |

|---|---|---|---|

| 5-HETE | Pancreatic Islets, Neutrophils | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | nih.govnih.gov |

| 12-HETE | Pancreatic Islets | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | nih.gov |

| 15-HETE | Neutrophils, Macrophages | Phosphatidylinositol (PI), Phosphatidylcholine (PC) | nih.govnih.gov |

Incorporation into Triglycerides

In addition to phospholipids, HETEs are also incorporated into neutral lipids, primarily triglycerides. This has been observed for 5-HETE in neutrophils and for 5-HETE, 12-HETE, and 15-HETE in macrophages, where the highest levels of these esterified forms are often found in neutral lipids nih.gov. Studies on 13-hydroxyoctadecadienoic acid (13-HODE), a structurally similar oxidized lipid derived from linoleic acid, have shown that it is readily taken up by intestinal Caco-2 cells and esterified, with a significant portion being directed into neutral lipids researchgate.netnih.gov. This suggests that 13-HETE is also likely to be a substrate for the enzymes involved in triglyceride synthesis.

The synthesis of triglycerides involves the sequential esterification of fatty acids to a glycerol-3-phosphate backbone. The enzymes involved in this pathway, such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT), could potentially utilize 13-HETE-CoA as a substrate. The incorporation of 13-HETE into triglycerides would primarily serve as a storage mechanism within lipid droplets. These stores can be mobilized by lipases to release free 13-HETE when required by the cell.

| HETE Isomer | Cell Type | Lipid Class | Key Findings | Reference |

|---|---|---|---|---|

| 5-HETE | Neutrophils, Macrophages | Triglycerides, Phospholipids (PC, PE) | Rapidly incorporated into cellular lipids. | nih.gov |

| 12-HETE | Macrophages | Neutral lipids, PC, PI | Significant esterification into various lipid pools. | nih.gov |

| 15-HETE | Macrophages | Neutral lipids, PC, PI | Readily esterified into cellular lipids. | nih.gov |

| 13-HODE (analogue) | Caco-2 cells | Neutral lipids | Readily taken up and esterified. | researchgate.netnih.gov |

Incorporation into Cholesterol Esters

The esterification of fatty acids to cholesterol, forming cholesterol esters, is a key process in cellular cholesterol homeostasis, catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) creative-proteomics.com. While the incorporation of various fatty acids into cholesterol esters is well-documented, direct evidence for the esterification of 13-HETE to cholesterol is less established. However, the enzymatic machinery for cholesterol ester synthesis is known to have broad substrate specificity nih.gov. It is plausible that 13-HETE-CoA could be utilized by ACAT to form 13-HETE-cholesteryl ester.

The formation of such a molecule would have implications for lipid storage and transport. Cholesterol esters are the primary form in which cholesterol is stored in lipid droplets and are a major component of lipoproteins, which transport lipids in the bloodstream. The presence of a hydroxylated fatty acid like 13-HETE within a cholesterol ester could affect the properties of these lipid particles and their metabolic processing. Further research is needed to confirm the existence and physiological relevance of 13-HETE-cholesteryl esters.

Molecular Mechanisms and Cellular Signaling of 13 Hydroxyeicosatetraenoic Acid

Interactions with Nuclear Receptors

13-Hydroxyeicosatetraenoic acid (13-HODE) has been identified as a natural ligand for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmdpi.com These interactions are pivotal in regulating gene expression involved in lipid metabolism, inflammation, and cellular differentiation.

Peroxisome Proliferator-Activated Receptors (PPARs) as Ligands

13-HODE, a component of oxidized low-density lipoprotein (LDL), functions as a ligand for both PPARα and PPARγ. nih.govendocrine.org The activation of PPARs by 13-HODE occurs in the low micromolar range. nih.gov This interaction is significant in various physiological and pathological processes, including atherosclerosis, where oxidized lipids accumulate in lesions. nih.govnih.gov

The binding of 13-HODE to PPARs initiates a cascade of events leading to the regulation of target gene expression. PPARs form heterodimers with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This binding can be synergistically enhanced by ligands for both PPAR and RXR. nih.gov

Research has shown that the production of 13-HODE by the enzyme 12/15-lipoxygenase, which is upregulated by interleukin-4 (IL-4), leads to the generation of endogenous PPARγ ligands. epa.gov This highlights a pathway where cytokines can influence nuclear receptor activity through the synthesis of specific lipid mediators. epa.gov In macrophages, this IL-4-dependent pathway has been shown to mediate the transcription of the CD36 gene. epa.gov

Furthermore, studies using THP-1 monocytes and macrophages have demonstrated that 13-HODE increases the expression of Fatty Acid Binding Protein 4 (FABP4), and this effect is mediated by PPARγ. nih.govnih.gov The use of a PPARγ antagonist, T0070907, was found to inhibit the stimulatory effect of 13-HODE on FABP4 expression, confirming the involvement of PPARγ in this process. nih.govnih.gov

| Receptor Subtype | Nature of Interaction | Key Findings | References |

|---|---|---|---|

| PPARα | Direct ligand binding and activation | 13-HODE, as a component of oxidized LDL, activates PPARα. | nih.govendocrine.org |

| PPARγ | Direct ligand binding and activation | 13-HODE is an endogenous ligand for PPARγ, activating it in the low micromolar range. This interaction is implicated in macrophage foam cell formation and the regulation of FABP4 expression. | nih.govnih.govnih.gov |

G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR132)

While its sibling molecule, 9-HODE, is a known ligand for the G protein-coupled receptor GPR132 (also known as G2A), current research indicates that 13-HODE is not a ligand for this receptor. nih.gov Studies have shown that while both 9-HODE and 13-HODE can increase the expression of GPR132 in THP-1 monocytes and macrophages, the signaling pathway for 13-HODE's effects, such as the induction of FABP4, does not appear to involve GPR132. nih.govnih.govresearchgate.net Gene silencing of GPR132 did not prevent the increase in FABP4 expression induced by 13-HODE. nih.govnih.gov

Some research suggests that GPR132 may act as a low-affinity receptor for a range of oxygenated fatty acids. biorxiv.org However, the primary effects of 13-HODE in relation to inflammation and atherosclerosis appear to be independent of GPR132 signaling. nih.gov

Modulation of Intracellular Signaling Pathways

13-HODE exerts its cellular effects by modulating several key intracellular signaling pathways, including those regulated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and transcription factors like NF-κB and Sp-1.

Protein Kinase C (PKC) Regulation

13-HODE has been shown to modulate the activity of Protein Kinase C (PKC) isozymes, which are crucial components of cellular signal transduction. nih.gov In a model of epidermal hyperproliferation, topical application of 13-HODE led to its incorporation into diacylglycerol, forming 13-HODE-containing diacylglycerol (13HODE-DAG). nih.gov The accumulation of this novel diacylglycerol resulted in the selective suppression of PKC-β activity, which was associated with the reversal of hyperproliferation. nih.gov

In contrast, in melanoma cells, 13-HODE was found to inhibit the effects of 12(S)-HETE, another monohydroxy fatty acid that induces the translocation of PKC-α to the plasma membrane. nih.gov This inhibitory action of 13-HODE on PKC-α translocation suggests a regulatory role in cell adhesion processes. nih.gov The mechanism appears to be mediated through a G-protein-linked receptor that influences the hydrolysis of inositol (B14025) phospholipids (B1166683). nih.gov

| PKC Isozyme | Effect of 13-HODE | Cellular Context | Observed Outcome | References |

|---|---|---|---|---|

| PKC-β | Selective suppression of activity | Hyperproliferative guinea pig epidermis | Reversal of hyperproliferation | nih.gov |

| PKC-α | Inhibition of 12(S)-HETE-induced translocation | Murine B16 amelanotic melanoma cells | Inhibition of enhanced cell adhesion | nih.gov |

MAPK, MEK, and ERK Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes MEK and ERK, is a critical pathway that regulates cell proliferation, differentiation, and survival. wikipedia.orgesmo.org 13-HODE has been shown to influence this pathway in various cell types.

In some cancer cell models, 13-HODE can potentiate the mitogenic response to growth factors like epidermal growth factor (EGF). researchgate.net This potentiation can be mediated, at least in part, through the activation of the Ras/MAPK/ERK pathway. researchgate.net Specifically, 13-HODE can enhance the downstream phosphorylation and activation of ERK1/2, leading to an amplification of cell proliferation signals. researchgate.net

NF-κB and Sp-1 Transcription Factor Regulation

Nuclear factor-kappa B (NF-κB) and Specificity protein 1 (Sp-1) are transcription factors that play crucial roles in inflammation, cell growth, and apoptosis. researchgate.netnih.gov 13-HODE has been shown to modulate the activity of these factors.

In the context of inflammation, certain oxylipins, including 13-HODE, can act as agonists of PPAR-γ, which in turn can inhibit the activation of the NF-κB signaling pathway. researchgate.netfrontiersin.org This inhibitory effect on NF-κB leads to a reduction in the production of pro-inflammatory markers. researchgate.net Studies in THP-1 macrophages have demonstrated that pretreatment with 13-HODE results in a lower nuclear presence of NF-κB. researchgate.net

The regulation of gene expression by transcription factors is a complex process. In some contexts, both NF-κB and Sp-1 have been identified as key regulators of specific gene promoters. nih.gov While direct, independent regulation of Sp-1 by 13-HODE is an area of ongoing research, the interplay between PPAR activation by 13-HODE and the subsequent modulation of other transcription factors like NF-κB is a recognized mechanism. researchgate.netfrontiersin.org

PTEN/Akt Pathway

The phosphatase and tensin homolog (PTEN)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Evidence suggests that this compound (13-HODE) can modulate this pathway, thereby influencing cellular functions. In pulmonary artery smooth muscle cells (PASMCs), 13-HODE has been shown to inhibit migration and proliferation through a mechanism involving the CREB/PTEN signaling pathway springermedizin.de.

The PI3K/Akt pathway is a crucial signaling cascade in various cellular processes. For instance, it is essential for follicle-stimulating hormone signal transduction in granulosa cells nih.gov. While direct mechanistic studies on 13-HODE's comprehensive role in the PTEN/Akt pathway are still emerging, related lipid mediators offer insights. For example, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), another lipoxygenase metabolite, stimulates angiogenesis by activating the PI3K-Akt-mTOR-S6K1 signaling cascade in human dermal microvascular endothelial cells nih.gov. This activation leads to the phosphorylation of Akt and its downstream effector S6K1 nih.gov.

In the context of follicular atresia, 13(S)-HODE appears to have a biphasic role. At low concentrations, it can alleviate follicular atresia by targeting GPX4 and reducing ferroptosis-mediated cell death. However, at high concentrations, it induces ferroptosis in granulosa cells nih.gov. The PI3K-Akt pathway is noted as a key cascade in this biological context, suggesting a potential interplay with 13-HODE levels nih.gov.

Influences on Gene Expression and Protein Synthesis

13-HODE and its precursor, 13-hydroperoxyoctadecadienoic acid (13-HPODE), exert significant influence over the expression of a wide array of genes and the subsequent synthesis of proteins. These molecules often act as signaling lipids that can initiate transcriptional changes through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs).

13-HODE is a natural agonist for PPARγ and can induce the transcription of PPARγ-inducible genes in human monocytes, stimulating their maturation into macrophages wikipedia.orgd-nb.info. This activation is central to its role in regulating cholesterol homeostasis in these cells. By activating the PPAR-LXRα pathway, 13-HODE increases the expression of cholesterol transporters like ABCA1, ABCG1, and SR-BI, which promotes cholesterol efflux from macrophages d-nb.info.

In intestinal epithelial cells, the precursor 13-HPODE significantly alters the gene expression profile. It upregulates genes involved in PPAR signaling and mitochondrial beta-oxidation, such as PLIN2, FABP1, and CPT1A nih.gov. Additionally, genes involved in the regulation of lipid and glucose metabolism, like PDK4 and PCK1, are also upregulated, suggesting an enhancement of gluconeogenesis nih.gov. Other genes affected include those involved in the inflammatory response (CREB3L3), bile acid synthesis (BAAT), and the formation of the extracellular matrix (COL7A1) nih.gov. Conversely, genes crucial for polyamine synthesis (ODC1) and DNA replication (POLD2) are downregulated by 13-HPODE treatment nih.gov.

Further research has demonstrated that both 9-HODE and 13-HODE upregulate the expression of fatty acid binding protein 4 (FABP4) in both THP-1 monocytes and differentiated macrophages researchgate.net. 13-HPODE has also been shown to induce the transcriptional regulation of inflammatory genes, such as that for vascular cell adhesion molecule-1, in vascular smooth muscle cells ahajournals.org.

Table 1: Selected Genes Regulated by 13-HODE or its Precursor (13-HPODE)

| Gene | Cellular Context | Effect of 13-HODE/13-HPODE | Associated Function | Reference(s) |

|---|---|---|---|---|

| ABCA1, ABCG1, SR-BI | RAW264.7 Macrophages | Increased protein levels | Cholesterol transport and efflux | d-nb.info |

| LXRα | RAW264.7 Macrophages | Increased protein levels | Regulation of cholesterol homeostasis | d-nb.info |

| PLIN2, FABP1, CPT1A | Caco-2 Cells | Upregulated | PPAR signaling, fatty acid transport and oxidation | nih.gov |

| PDK4, PCK1 | Caco-2 Cells | Upregulated | Regulation of lipid and glucose metabolism | nih.gov |

| FOXO3, FOXO4 | Caco-2 Cells | Upregulated | Insulin signaling, antioxidant response, apoptosis | nih.gov |

| CDKN1A (p21) | Caco-2 Cells | Upregulated | Inhibition of cell proliferation | nih.gov |

| ODC1, POLD2 | Caco-2 Cells | Downregulated | Polyamine synthesis, DNA replication | nih.gov |

| FABP4 | THP-1 Monocytes/Macrophages | Upregulated | Fatty acid binding and transport | researchgate.net |

| VCAM-1 | Vascular Smooth Muscle Cells | Promoter activation | Cell adhesion, inflammation | ahajournals.org |

| DUOX2 | Porcine Thyrocytes | Downregulated | Hydrogen peroxide production for thyroid hormone synthesis | hogrefe.com |

Role as a Lipid Second Messenger

13-HODE can function as a lipid mediator, influencing intracellular signaling cascades by modulating the levels of classical second messengers. Its role, however, can be complex and sometimes antagonistic to other lipid signaling molecules.

In murine melanoma cells, 13(S)-HODE acts as an inhibitor of signaling initiated by another monohydroxy fatty acid, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). 12(S)-HETE triggers a rapid increase in the cellular levels of the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP₃), which leads to the activation of Protein Kinase C (PKC). 13(S)-HODE effectively blocks this 12(S)-HETE-induced generation of both DAG and IP₃ pnas.orgpnas.org. This inhibitory action is believed to occur at the receptor level, where 13(S)-HODE competes with 12(S)-HETE for a high-affinity binding site, thus preventing the G protein-linked, phospholipase C-mediated hydrolysis of inositol phospholipids pnas.orgpnas.org.

Conversely, in vascular smooth muscle cells, 13-HODE itself can initiate a second messenger cascade. It has been shown to increase the intracellular concentration of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) physiology.org. This elevation in cGMP, in turn, acts as a second messenger, causing a secondary increase in intracellular calcium concentrations ([Ca²⁺]i). This effect is due to an influx of extracellular calcium through an L-type calcium channel that is dependent on cGMP-dependent protein kinase physiology.org. This demonstrates a distinct pathway where 13-HODE acts as an initial signaling molecule leading to the generation and action of a downstream second messenger.

Table 2: Influence of 13-HODE on Second Messenger Systems

| Second Messenger | Cellular Context | Effect of 13-HODE | Resulting Cellular Action | Reference(s) |

|---|---|---|---|---|

| Diacylglycerol (DAG) | Murine Melanoma Cells | Blocks 12(S)-HETE-induced increase | Inhibition of PKC-α translocation and cell adhesion | pnas.orgpnas.org |

| Inositol Trisphosphate (IP₃) | Murine Melanoma Cells | Blocks 12(S)-HETE-induced increase | Inhibition of PKC-α translocation and cell adhesion | pnas.orgpnas.org |

| Cyclic GMP (cGMP) | Vascular Smooth Muscle Cells | Increased levels | Increase in intracellular Ca²⁺ via cGMP-dependent kinase | physiology.org |

Biological Functions and Pathophysiological Implications of 13 Hydroxyeicosatetraenoic Acid

Regulation of Inflammatory Processes and Immune Responses

13-HETE plays a complex role in the modulation of inflammation and immunity. ontosight.ai As a product of arachidonic acid metabolism, it is part of a larger family of signaling molecules that orchestrate the body's response to injury and infection. nih.govoup.com The balance between pro-inflammatory and anti-inflammatory lipid mediators is crucial for maintaining tissue homeostasis, and disruptions in these pathways can contribute to chronic inflammatory diseases. plos.org

Influence on Immune Cell Activity and Migration

The migration of immune cells to sites of inflammation is a critical component of the immune response. mdpi.comfrontiersin.org This process is guided by chemical signals, including lipid mediators. ontosight.ai For instance, 5-oxo-ETE, another arachidonic acid derivative, is a powerful chemoattractant for leukocytes like neutrophils and eosinophils, inducing their migration. ontosight.ainih.gov While direct evidence for 13-HETE's chemotactic properties is less defined, related compounds have demonstrated significant effects. 15(S)-HETE, for example, is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium. nih.gov It appears to achieve this by attenuating the responsiveness of neutrophils to endothelial cell-derived platelet-activating factor (PAF). nih.gov The activity of various immune cells, including neutrophils, is influenced by HETE family members, which can stimulate chemotaxis and other pro-inflammatory responses. wikipedia.org

Effects on Adhesion Molecule Expression on Endothelial Cells

The adhesion of leukocytes to the vascular endothelium is a prerequisite for their migration into tissues and is mediated by adhesion molecules on the endothelial cell surface. ahajournals.orgnih.gov 13-HETE isomers have been shown to influence the expression of these adhesion molecules, thereby modulating the recruitment of immune cells to inflammatory sites. ontosight.ai

Studies on the related compound 13-hydroxyoctadecadienoic acid (13-HODE) have shown it can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov In contrast, its precursor, 13-hydroperoxyoctadecadienoic acid (13-HPODE), can have dual effects, either stimulating ICAM-1 expression on its own or inhibiting cytokine-induced expression after a one-hour pretreatment. nih.gov Other research focusing on 15-HETE demonstrated that it could inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of ICAM-1, E-selectin, and Vascular Cell Adhesion Molecule-1 (VCAM-1). ahajournals.org Preincubation of endothelial cells with 12-HETE and 15-HETE also resulted in decreased platelet adhesion. nih.gov

| Compound | Cell Type | Adhesion Molecules Affected | Effect | Research Finding |

| 13-HODE | HUVEC | ICAM-1 | Induction | Was found to be an even better inducer of ICAM-1 than its precursor, 13-HPODE. nih.gov |

| 13-HPODE | HUVEC | ICAM-1, E-selectin | Induction / Inhibition | Induced ICAM-1 expression on its own but inhibited cytokine-induced ICAM-1 and E-selectin expression after 1-hour pretreatment. nih.gov |

| 15-HETE | HUVEC | ICAM-1, VCAM-1, E-selectin | Inhibition | Inhibited TNF-α-induced expression of adhesion molecules. ahajournals.org |

| 12-HETE, 15-HETE | Endothelial Cells | Platelet Adhesion | Inhibition | Preincubation with these metabolites decreased platelet adhesion to endothelial cells. nih.gov |

Role in Airway Inflammation Models

Lipoxygenase metabolites are significantly involved in the pathology of airway inflammation, such as in asthma. nih.gov In canine models, 15-HETE has been identified as a potent agonist for mucus secretion and causes the chemotaxis of inflammatory cells into the airway lumen. nih.gov Studies on human bronchi have found that 15-HETE is the most abundant arachidonic acid metabolite, with significantly higher levels found in tissues from asthmatic patients compared to non-asthmatics, suggesting its involvement in airway inflammation. nih.gov The airway epithelium appears to be the primary source of this 15-HETE production. nih.gov

Involvement in Cellular Proliferation and Apoptosis

13-HETE and its related lipid metabolites are implicated in the fundamental cellular processes of proliferation and apoptosis (programmed cell death). ontosight.aimdpi.comersnet.org Their influence on these pathways is a key area of investigation, particularly in the context of cancer biology. ontosight.aiplos.org

Inhibition of Cell Growth and Induction of Apoptosis in Specific Cell Types

Research has demonstrated that certain lipoxygenase metabolites can suppress cancer cell growth and trigger apoptosis. In non-small cell lung cancer (NSCLC) cells, treatment with exogenous 13-S-hydroxyoctadecadienoic acid (13(S)-HODE) and 15(S)-HETE led to significant inhibition of cell proliferation and induction of apoptosis. nih.gov These effects were associated with the activation of caspases 9 and 3. nih.gov The study also found that restoring the production of endogenous 13(S)-HODE and 15(S)-HETE by overexpressing the 15-LOX-1 and 15-LOX-2 enzymes was even more effective at inhibiting NSCLC cell function. nih.gov The mechanism is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov Similarly, in prostate cancer cells, metabolites of docosahexaenoic acid (DHA) produced by 15-LOX were found to inhibit proliferation and induce apoptosis, also through a PPARγ-dependent pathway. plos.org

| Compound(s) | Cell Type | Key Findings | Mechanism of Action |

| 13(S)-HODE and 15(S)-HETE | Non-Small Cell Lung Cancer (NSCLC) cells | Inhibited cell proliferation, induced apoptosis, activated caspases 9 and 3. nih.gov | Activation of PPARγ. nih.gov |

| 15-LOX metabolites of DHA | Prostate Cancer cells (PC3, LNCaP, DU145) | Inhibited cell proliferation and induced apoptosis. plos.org | Engagement of the PPARγ/syndecan-1 pathway. plos.org |

Angiogenesis Modulation

13-Hydroxyeicosatetraenoic acid (13-HODE) has demonstrated complex and sometimes contradictory roles in the regulation of angiogenesis, the formation of new blood vessels. Its effects appear to be highly dependent on the specific cellular context and the presence of other signaling molecules.

Inhibition of Angiogenesis

Several studies have pointed to the anti-angiogenic properties of 13-HODE. The enzyme 15-lipoxygenase-1 (15-LO-1), which produces 13-HODE from linoleic acid, has been implicated as an inhibitor of tumor growth, partly through its anti-angiogenic effects. ahajournals.org In some cancer models, the expression of 15-LO-1 and the subsequent production of 13-HODE have been associated with a reduction in tumor-induced angiogenesis. nih.gov For instance, in a rabbit hindlimb model, the expression of 15-LO-1 was found to have an efficient anti-angiogenic effect. ahajournals.org Furthermore, the consumption of eicosapentaenoic acid (EPA) has been shown to inhibit the proliferation of human MCF-7 breast cancer xenografts, a mechanism potentially mediated by the reduction of linoleic acid uptake and the subsequent formation of 13-HODE. nih.gov

Influence on Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels. The influence of 13-HODE on VEGF is a critical aspect of its role in angiogenesis. Research has shown that oxidized low-density lipoprotein (Ox-LDL), which contains 13-HODE, can upregulate the expression of VEGF in macrophages and endothelial cells. ahajournals.orgnih.gov This effect is at least partially mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that can be activated by 13-HODE. ahajournals.orgnih.govresearchgate.net

Specifically, studies have demonstrated that exposure to 13-HODE can significantly increase VEGF production in human macrophage-like cell lines such as THP-1. ahajournals.orgnih.gov This upregulation of VEGF suggests that in certain contexts, 13-HODE may contribute to pro-angiogenic processes. researchgate.net However, the relationship is not straightforward. It has been shown that while PPAR-γ binding to the VEGFR2 (VEGF receptor 2) promoter can induce its expression, the binding of a ligand like 13-HODE to PPAR-γ can actually lead to an inhibition of VEGFR2 expression. ahajournals.org This suggests a complex regulatory feedback loop where the net effect of 13-HODE on VEGF signaling may depend on the cellular environment and the relative concentrations of various signaling components.

Contributions to Oxidative Stress Responses

13-HODE is intricately linked with cellular oxidative stress, exhibiting a dual role as both an antioxidant and an inducer of reactive oxygen species (ROS).

Antioxidant Properties

13-HODE has been reported to possess antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage. ontosight.ai It is considered a marker of oxidative stress and is a product of lipid peroxidation. taylorandfrancis.comphysiology.org Some studies suggest that under certain conditions, 13-HODE can upregulate antioxidant defense mechanisms. glpbio.com For instance, in porcine thyrocytes, its precursor 13-HPODE was found to increase the activities of the antioxidant enzymes superoxide (B77818) dismutase and glutathione (B108866) peroxidase. hogrefe.com

Induction of Reactive Oxygen Species (ROS) Generation

Conversely, 13-HODE has also been shown to induce the generation of reactive oxygen species (ROS), which can contribute to oxidative damage. glpbio.com In human aortic endothelial cells, 13-HODE was found to be a more potent inducer of ROS production compared to its parent molecule, linoleic acid. usda.gov This effect was shown to be insensitive to both NADPH oxidase and cytochrome P450 inhibitors, suggesting a distinct mechanism of ROS induction. usda.gov Furthermore, in Hepa-1c1c7 liver cells, treatment with 13-HODE led to increased ROS production, which was associated with apoptosis and endoplasmic reticulum (ER) stress. researchgate.net Similarly, in hepatocytes, 13-HODE treatment has been observed to increase ROS levels. nih.gov

Cardiovascular System Regulation

13-HODE plays a multifaceted role in the regulation of the cardiovascular system. It is produced by vascular endothelial cells and is involved in various signaling pathways that affect vascular tone, cell adhesion, and inflammation. google.com

One of the key actions of 13-HODE in the cardiovascular system is its influence on vascular smooth muscle cells. At high concentrations, 13-HODE can cause contraction of vascular segments through the activation of the thromboxane (B8750289) receptor. frontiersin.org In contrast, under conditions where the production of vasodilators like prostacyclin and 13-HODE is reduced, there may be a shift towards the production of lipoxygenase products that can cause vascular smooth muscle contraction. taylorandfrancis.com

13-HODE also plays a role in platelet aggregation. The R-enantiomer, 13(R)-HODE, which can be produced by cultured bovine endothelial cells, has been shown to be a weak inhibitor of U-46619-induced platelet aggregation. caymanchem.com Furthermore, 13-HODE can influence the expression of adhesion molecules on endothelial cells. In human umbilical vein endothelial cells (HUVECs), treatment with 13-HODE increased the expression of intercellular adhesion molecule-1 (ICAM-1). glpbio.com

The compound is also implicated in the broader context of atherosclerosis. 13-HODE is an abundant oxidized lipid found in atherosclerotic lesions. nih.gov In early atherosclerosis, it is generated by the enzyme 15-lipoxygenase-1 in macrophages and is thought to have protective effects by activating PPAR-γ, which can lead to increased clearance of lipids from the arterial wall. nih.gov However, in later stages of atherosclerosis, both 9-HODE and 13-HODE are generated non-enzymatically and may contribute to the progression of the disease. nih.gov

Atherosclerosis Pathogenesis

13-HODE is a major lipid component found within the atheromatous plaques that characterize atherosclerosis, a condition that leads to the narrowing of blood vessels. wikipedia.orgnih.gov Its role in the development of this disease is multifaceted, involving inflammation, lipid uptake, and cellular transformation.

In the early stages of atherosclerosis, 13-HODE is produced enzymatically in macrophages by the enzyme 15-lipoxygenase-1. nih.govresearchgate.net One of its key actions is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a transcription factor that plays a role in inflammation and lipid metabolism. wikipedia.orgnih.gov The 13(S)-HODE stereoisomer, in particular, is responsible for this activation. wikipedia.org This activation of PPARγ stimulates the production of the scavenger receptor CD36 on macrophages. wikipedia.orgnih.gov The upregulation of CD36 enhances the macrophages' uptake of oxidized low-density lipoproteins (OxLDL), leading to their transformation into lipid-laden foam cells, a hallmark of atherosclerotic lesions, thereby increasing plaque size. wikipedia.org

As the disease progresses, 13-HODE, along with its isomer 9-HODE, is also generated through non-enzymatic processes. nih.govresearchgate.net At these later stages, the accumulation of these oxidized lipids can contribute more harmfully to plaque instability and progression. nih.govresearchgate.net The compound also influences the inflammatory environment within the plaque by altering cell adhesion molecules. ejgm.co.uk

Table 1: Role of 13-HODE in Atherosclerosis

| Stage | Generation Method | Key Effect | Mechanism | Reference |

|---|---|---|---|---|

| Early Atherosclerosis | Enzymatic (15-lipoxygenase-1 in macrophages) | Protective mechanisms | Activates PPARγ, leading to increased clearance of lipid and lipid-laden cells from the arterial wall. | nih.gov, researchgate.net |

| Later Atherosclerosis | Non-enzymatic | Harmful effects | Pro-inflammatory effects and increased apoptosis contribute to a fragile, acellular plaque. | nih.gov, researchgate.net |

Role in Cardiac Function

The influence of 13-HODE on cardiac function is primarily linked to its roles in inflammation and vascular health, which are critical in the context of acute coronary syndrome (ACS), a term for conditions involving suddenly reduced blood flow to the heart. ejgm.co.ukbjbabs.org Studies have found significantly elevated levels of 13-HODE in patients with ACS compared to controls. ejgm.co.uk

One of the important functions of 13-HODE in the vascular system is its ability to stimulate the production of prostacyclin in endothelial cells. ejgm.co.uk Prostacyclin is a potent vasodilator and an inhibitor of platelet aggregation. ejgm.co.uk By promoting these effects, 13-HODE helps to counteract the formation of thrombi (blood clots), which are a critical factor in the onset of ACS. ejgm.co.uk

Emerging evidence points to a dual role for 13-HODE, acting as both a pro-inflammatory mediator and a factor that promotes angiogenesis (the formation of new blood vessels). bjbabs.orgbjbabs.org While its role in atherosclerosis can be detrimental, its influence on vascular function highlights a complex regulatory function in the cardiovascular system. Further research has also identified a related lipokine, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), which is released by brown adipose tissue and has been shown to directly improve cardiac hemodynamics and cardiomyocyte respiration. ahajournals.org

Table 2: Diagnostic Potential of 13-HODE in Acute Coronary Syndrome (ACS)

| Biomarker | Area Under the Curve (AUC) | Sensitivity | Specificity | Finding | Reference |

|---|---|---|---|---|---|

| 13-HODE | 0.735 | 70% | 71.9% | Strong diagnostic potential. Levels are significantly higher in ACS patients. | ejgm.co.uk |

| 15-LOX | 0.622 | - | - | Moderate diagnostic value. | ejgm.co.uk |

Research Methodologies and Experimental Approaches for 13 Hydroxyeicosatetraenoic Acid Studies

In vitro Cellular Models for Investigating 13-Hydroxyeicosatetraenoic Acid Effects

In vitro cellular models are fundamental tools for dissecting the specific effects of 13-HODE on cellular functions. Researchers utilize various cell lines to explore the compound's impact on processes like cell proliferation, apoptosis (programmed cell death), and inflammation.

For instance, in the context of cancer research, different human cancer cell lines are employed to understand the dual role of 13-HODE. Studies have used breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) to demonstrate that 13(S)-HODE can stimulate proliferation. wikipedia.orgresearchgate.net Similarly, the growth-promoting effects of the 15-LOX-1/13(S)-HODE pathway have been observed in various human prostate cancer cell lines. wikipedia.org Conversely, in colon cancer research, cultured human colon cancer cells have been used to show that 13(S)-HODE can inhibit proliferation and induce apoptosis. wikipedia.org The choice of cell line is critical, as the effects of 13-HODE can be context-dependent.

Beyond cancer, endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are used to study the role of 13-HODE in vascular processes. For example, treating HUVECs with (±)13-HODE has been shown to increase the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammation and immune responses. glpbio.com Macrophages are another important cell type, used to investigate the role of 13-HODE in atherosclerosis. Studies have shown that 13-HODE can induce the maturation of monocytes into macrophages. wikipedia.org

A summary of in vitro cellular models and key findings is presented in the table below.

| Cell Type/Line | Research Focus | Key Findings |

| Breast Cancer Cells (MCF-7, MDA-MB-231, BT-20) | Cancer Proliferation | 13(S)-HODE stimulates proliferation. wikipedia.orgresearchgate.net |

| Prostate Cancer Cells | Cancer Proliferation & Survival | The 15-LOX-1/13(S)-HODE axis promotes proliferation and survival. wikipedia.org |

| Colon Cancer Cells (MC38, HCA-7) | Cancer Proliferation & Apoptosis | 13(S)-HODE inhibits proliferation and induces apoptosis. wikipedia.orgglpbio.com |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Inflammation | (±)13-HODE increases ICAM-1 expression. glpbio.com |

| Monocytes/Macrophages | Atherosclerosis, Inflammation | 13-HODE induces monocyte-to-macrophage maturation. wikipedia.org |

In vivo Animal Models for Assessing this compound Roles

Animal models are indispensable for understanding the physiological and pathological roles of 13-HODE in a whole-organism context. These models allow for the investigation of complex interactions that cannot be replicated in vitro.

In cancer research, mouse models are frequently used. For example, human breast cancer xenografts in mice have been instrumental in demonstrating that 13(S)-HODE production is necessary for tumor growth. wikipedia.org Similarly, the pro-growth effects of the 15-LOX-1/13(S)-HODE pathway in prostate cancer have been confirmed in various animal models. wikipedia.org Conversely, animal model studies have shown that the 15-lipoxygenase 1/13-HODE axis inhibits the development of drug-induced colon cancer. wikipedia.org In some studies, transgenic mice with targeted expression of 15-LOX-1 in endothelial cells showed markedly inhibited lung metastasis. nih.gov

Animal models have also been crucial in elucidating the role of 13-HODE in inflammatory and cardiovascular diseases. In a mouse model of allergen-induced asthma, elevated levels of 13-HODE were observed. wikipedia.org In the context of atherosclerosis, studies in low-density lipoprotein receptor knockout (LDLR-/-) mice have shown that administration of (±)13-HODE can lead to an increase in aortic lesion area. glpbio.com

The table below summarizes key findings from in vivo animal models.

| Animal Model | Disease/Process Studied | Key Findings |

| Mice (Breast Cancer Xenograft) | Breast Cancer | 13(S)-HODE production is essential for tumor growth. wikipedia.org |

| Mice (Prostate Cancer Models) | Prostate Cancer | The 15-LOX-1/13(S)-HODE axis promotes tumor growth. wikipedia.org |

| Mice (Colon Cancer Models) | Colon Cancer | The 15-lipoxygenase 1/13-HODE axis inhibits cancer development. wikipedia.org |

| Mice (Transgenic, 15-LOX-1 expression) | Cancer Metastasis | Targeted 15-LOX-1 expression in endothelial cells inhibits lung metastasis. nih.gov |

| Mice (Allergen-induced Asthma) | Asthma | Elevated levels of 13-HODE were observed. wikipedia.org |

| Mice (LDLR-/-) | Atherosclerosis | (±)13-HODE administration increased aortic lesion area. glpbio.com |

| Rats | Absorption and Metabolism | Orally administered 13-HODE is absorbed and incorporated into tissues. nih.gov |

Analytical Quantification Techniques for this compound and Metabolites

Accurate quantification of 13-HODE and its metabolites in biological samples is critical for understanding its roles in health and disease. The primary method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This technique offers high sensitivity and specificity, allowing for the detection and quantification of low concentrations of these lipids in complex biological matrices like plasma, tissues, and cell culture media. researchgate.netnih.gov

The LC-MS/MS method typically involves an online solid-phase extraction step to extract the analytes from the sample matrix, followed by separation on a reversed-phase column. mdpi.comresearchgate.net The separated compounds are then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity for the target analytes. mdpi.com For accurate quantification, stable isotope-labeled internal standards, such as d4-13-HODE, are often used. nih.gov

A significant challenge in the analysis of 13-HODE is the presence of multiple isomers, including regioisomers (e.g., 9-HODE) and stereoisomers (e.g., 13(S)-HODE and 13(R)-HODE). wikipedia.org These isomers can have different biological activities, making their individual quantification essential. wikipedia.orgnih.gov

Chiral-phase high-performance liquid chromatography (HPLC) is a key technique used to separate and quantify the (S) and (R) enantiomers of 13-HODE. nih.gov This method has been used to verify the quantification of 13-HODE in prostate cancer cell lines. nih.gov While standard reversed-phase LC can separate some isomers, it often cannot resolve enantiomers. Therefore, a combination of chiral HPLC and LC-MS/MS is often necessary for a comprehensive analysis of 13-HODE isomers in biological samples. mdpi.comnih.gov The development of methods that can distinguish between these isomers is crucial, as many early studies did not differentiate between them, potentially leading to an incomplete understanding of their specific roles. wikipedia.org

Chemo-Enzymatic and Enzymatic Synthesis Approaches for this compound

The availability of pure 13-HODE, particularly specific stereoisomers, is essential for research purposes. Chemo-enzymatic and enzymatic synthesis methods provide routes to produce these compounds with high purity and stereoselectivity.

One chemo-enzymatic approach involves the coupling of two key intermediates: methyl Z-10-iododec-9-enoate and a tri-n-butylstannane derivative, using a palladium catalyst. tandfonline.comtandfonline.com The optical activity is introduced through the enantioselective hydrolysis of a racemic acyloxyoct-1-yne using lipases, such as the one from Mucor miehei. tandfonline.comtandfonline.compsu.edu

Lipoxygenase enzymes are central to the enzymatic synthesis of 13-HODE. mdpi.com Specifically, 15-lipoxygenase-1 (15-LOX-1) is highly efficient in converting linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to 13(S)-HODE in cells. wikipedia.org This enzyme exhibits high stereospecificity, primarily forming the (S)-enantiomer. wikipedia.org

Soybean lipoxygenase is also commonly used for the production of 13-HODE from linoleic acid in laboratory settings. mdpi.com This enzyme provides a convenient and relatively inexpensive way to generate the hydroperoxy precursor, which can then be chemically reduced to 13-HODE. mdpi.com The use of recombinant lipoxygenases offers another avenue for controlled and efficient production of specific HODE isomers.

Pharmacological Modulation of this compound Pathways (e.g., enzyme inhibitors)

To investigate the functional roles of 13-HODE, researchers often use pharmacological tools to modulate its production and signaling pathways. This includes the use of enzyme inhibitors that target the enzymes responsible for 13-HODE synthesis.

Inhibitors of 15-lipoxygenase (15-LOX), the primary enzyme for 13-HODE production from linoleic acid, are valuable tools. wikipedia.org By blocking this enzyme, researchers can study the downstream effects of reduced 13-HODE levels. While specific pharmacological inhibitors for phospholipases that release the precursor fatty acids are not yet available for clinical use, they represent a potential area for future research. frontiersin.org

Furthermore, the signaling pathways activated by 13-HODE can be targeted. For example, since 13-HODE is a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), molecules that either activate or inhibit PPARγ can be used to dissect the role of this receptor in mediating the effects of 13-HODE. wikipedia.org Statins, which are widely used to lower cholesterol, have also been shown to inhibit PPARγ, and this action may contribute to their beneficial effects in atherosclerosis, a condition where 13-HODE is implicated. wikipedia.org

Translational Potential and Future Research Directions for 13 Hydroxyeicosatetraenoic Acid

Elucidating Precise Roles in Health and Disease States

13-Hydroxyeicosatetraenoic acid (13-HODE) is a significant metabolite of linoleic acid, produced via enzymatic and non-enzymatic pathways, that plays multifaceted roles in various physiological and pathological conditions. wikipedia.orgnih.gov The biological activities of 13-HODE are often stereospecific, with the 13(S)-HODE isomer being the primary product of enzymatic reactions, notably by 15-lipoxygenase-1 (15-LOX-1). wikipedia.org In contrast, non-enzymatic oxidation can produce a racemic mixture of both 13(S)-HODE and 13(R)-HODE. nih.gov

In healthy physiological states, 13-HODE is involved in the regulation of cellular processes such as cell adhesion and differentiation. hmdb.ca However, its roles in disease states, particularly in atherosclerosis and cancer, have been more extensively studied.

Atherosclerosis: In the context of cardiovascular health, 13-HODE exhibits a dual role in the development of atherosclerosis. In the early stages of atherosclerosis, enzymatically produced 13(S)-HODE by 15-lipoxygenase-1 in macrophages is thought to have protective effects. nih.gov It enhances the clearance of lipids and lipid-laden cells from the arterial wall through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov However, in advanced atherosclerotic lesions, non-enzymatically generated 13-HODE, along with its isomer 9-HODE, contributes to disease progression. nih.gov Elevated levels of 13-HODE are found in atherosclerotic plaques. wikipedia.org The 13(S)-HODE isomer, through PPAR-γ activation, can stimulate the expression of CD36 and adipocyte protein 2 (aP2), leading to increased lipid uptake by macrophages and their transformation into foam cells, which is a hallmark of atherosclerosis. wikipedia.org

Cancer: The role of 13-HODE in cancer is complex and appears to be context-dependent. In colon cancer, a decrease in 15-lipoxygenase-1 and its product 13(S)-HODE is observed as the disease progresses from polyps to malignant tumors. wikipedia.org Studies have shown that 13(S)-HODE can inhibit the proliferation and induce apoptosis in cultured human colon cancer cells, suggesting a protective role in this context. wikipedia.org Conversely, in other cancer types, 13-HODE has been implicated in promoting angiogenesis, the formation of new blood vessels that tumors need to grow. bjbabs.org For instance, macrophage-derived 13-HODE can stimulate the production of vascular endothelial growth factor (VEGF) and promote neoplastic growth in models of prostate cancer. bjbabs.org Furthermore, 13-HODE has been found to be produced by prostate tumors and cell lines, linking linoleic acid metabolism to prostate cancer development. hmdb.ca A recent study has also identified 13-S-HODE as a tumor-suppressive metabolite that directly inhibits mTOR, a key regulator of cell growth, suggesting a potential therapeutic avenue. biorxiv.org

Inflammation: 13-HODE is also a modulator of inflammation. ontosight.ai It can influence the expression of adhesion molecules on endothelial cells, which is a critical step in the recruitment of immune cells to sites of inflammation. ontosight.ai The activation of PPARs by 13-HODE is a key mechanism through which it exerts its effects on inflammation and metabolic regulation. bjbabs.org

Identification of Novel Therapeutic Targets and Interventions

The intricate involvement of 13-HODE in various disease pathologies has led to the identification of several potential therapeutic targets and intervention strategies. These primarily focus on modulating its synthesis, signaling pathways, and downstream effects.

Peroxisome Proliferator-Activated Receptors (PPARs): A significant body of research highlights the interaction of 13-HODE with PPARs, particularly PPAR-γ. wikipedia.orgnih.gov The 13(S)-HODE isomer is a known agonist of PPAR-γ. wikipedia.org This interaction is crucial in the context of atherosclerosis, where the 13-HODE/PPAR-γ axis can either be protective in early stages by promoting lipid clearance or detrimental in later stages by facilitating foam cell formation. nih.gov Therefore, targeting the 13-HODE-producing metabolic pathways and PPAR-γ may offer therapeutic benefits in atherosclerosis-related diseases. wikipedia.org Statins, a class of drugs widely used to lower cholesterol, have been shown to inhibit PPAR-γ in various cell types, which may contribute to their anti-atherogenic effects. wikipedia.org

Transient Receptor Potential Vanilloid 1 (TRPV1): 13-HODE and its related metabolites have been identified as activators of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. wikipedia.org The stimulation of TRPV1 by these oxidized linoleic acid metabolites (OXLAMs) has been observed in neurons and bronchial epithelial cells. wikipedia.org This finding suggests that pharmacological inhibitors of TRPV1 could potentially be developed as a therapeutic strategy for conditions like asthma, where these lipid mediators may play a role. wikipedia.org

G Protein-Coupled Receptor 132 (GPR132): While 13-HODE itself is not a ligand for GPR132, its isomer, 9-HODE, exerts pro-inflammatory effects through this receptor. nih.govnih.gov In the later stages of atherosclerosis, where both 9-HODE and 13-HODE are present, the pro-inflammatory actions of 9-HODE via GPR132 can contribute to lesion progression. nih.gov Understanding the differential signaling of these isomers through receptors like GPR132 is crucial for developing targeted therapies.

Mammalian Target of Rapamycin (mTOR): A recent groundbreaking study identified a direct interaction between 13-S-HODE and the mTOR protein. biorxiv.org 13-S-HODE was found to bind to the catalytic domain of mTOR, inhibiting its kinase activity in an ATP-competitive manner. biorxiv.org This inhibition of the mTOR signaling pathway by 13-S-HODE leads to the suppression of cancer cell growth. biorxiv.org This discovery positions 13-S-HODE as a tumor-suppressive metabolite and suggests that enhancing its levels or the activity of its producing enzyme, ALOX15, could be a viable therapeutic strategy in cancer treatment. biorxiv.org

Enzymes of the 13-HODE Metabolic Pathway: The enzymes responsible for the synthesis of 13-HODE, primarily 15-lipoxygenase-1 (15-LOX-1), represent another class of therapeutic targets. wikipedia.org Modulating the activity of these enzymes could control the levels of 13-HODE and thereby influence the pathological processes in which it is involved.

Table 1: Potential Therapeutic Targets Related to this compound

| Target | Role in Disease | Potential Intervention |

|---|---|---|

| PPAR-γ | Dual role in atherosclerosis; involved in cancer cell proliferation and apoptosis. wikipedia.orgnih.gov | Modulation of PPAR-γ activity with agonists or antagonists depending on the disease context. wikipedia.org |

| TRPV1 | Activation by 13-HODE may contribute to asthma and pain. wikipedia.orgfrontiersin.org | Pharmacological inhibition of the TRPV1 receptor. wikipedia.org |

| GPR132 | Mediates pro-inflammatory effects of the 13-HODE isomer, 9-HODE, in atherosclerosis. nih.govnih.gov | Development of specific antagonists for GPR132. |

| mTOR | Inhibition by 13-S-HODE suppresses cancer cell growth. biorxiv.org | Strategies to increase intracellular levels of 13-S-HODE or enhance ALOX15 activity. biorxiv.org |

| 15-LOX-1 | Key enzyme in the synthesis of 13(S)-HODE. wikipedia.org | Development of specific inhibitors or activators to control 13-HODE production. |

Advanced Methodological Development for Lipidomics Research of this compound

The accurate detection and quantification of 13-HODE and its isomers in complex biological samples are crucial for understanding its physiological and pathological roles. The field of lipidomics has seen significant advancements in analytical techniques, enabling more precise and sensitive measurements of these lipid mediators.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): HPLC-MS has become a cornerstone for the analysis of eicosanoids, including 13-HODE. nih.gov This technique allows for the separation of different HETE isomers, which is critical given their distinct biological activities. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by allowing for the identification and quantification of isomers based on their unique fragmentation patterns. nih.gov For example, specific precursor-to-product ion transitions can be monitored to differentiate between 13-HODE and other isomers like 11-HETE and 15-HETE. nih.govsfrbm.org

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers even greater resolution and sensitivity compared to conventional HPLC-MS. nih.gov This advanced method has been successfully employed to study the absorption and tissue incorporation kinetics of 13-HODE. nih.gov The high sensitivity of UPLC-MS/MS allows for the detection of low concentrations of 13-HODE and its deuterated forms (used as tracers) in various biological matrices, including plasma, adipose tissue, liver, heart, and brain. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the analysis of HETEs. elsevierpure.com After extraction and derivatization, GC-MS can provide quantitative data on the levels of various HETE isomers in biological samples. elsevierpure.com

Solid-Phase Extraction (SPE): Prior to instrumental analysis, sample preparation is a critical step to remove interfering substances and enrich the analytes of interest. Solid-phase extraction is a commonly used technique for the cleanup and concentration of 13-HODE and other oxylipins from biological samples like plasma and tissue homogenates. researchgate.net

These advanced analytical methods are essential for elucidating the complex roles of 13-HODE in health and disease. They enable researchers to accurately measure the levels of different isomers, track their metabolic fate, and investigate their association with various pathological conditions.

Table 2: Advanced Analytical Methods for 13-HODE Research

| Method | Principle | Application |

|---|---|---|

| HPLC-MS/MS | Separation of isomers by liquid chromatography followed by specific detection and quantification using tandem mass spectrometry. nih.govsfrbm.org | Isomer-specific analysis of HETEs in biological samples to study their role in diseases like steatohepatitis. nih.gov |

| UPLC-MS/MS | High-resolution separation and highly sensitive detection using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. nih.gov | Pharmacokinetic studies of 13-HODE absorption, distribution, and incorporation into tissues. nih.gov |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. elsevierpure.com | Quantification of endogenous HETEs in biological fluids and tissues. elsevierpure.com |

| Solid-Phase Extraction | Sample cleanup and concentration based on the affinity of the analyte for a solid sorbent. researchgate.net | Pre-analytical sample preparation for the analysis of 13-HODE in various matrices. researchgate.net |

Systems Biology Approaches to Integrate this compound within Broader Biological Networks

A systems biology approach is essential to fully comprehend the multifaceted roles of 13-HODE by integrating its functions within the broader context of complex biological networks. This involves moving beyond the study of individual pathways to understanding how 13-HODE and its metabolic network interact with other cellular processes.

Integration with Inflammatory and Metabolic Networks: 13-HODE is a key node in the intricate network of lipid mediators that regulate inflammation and metabolism. bjbabs.org Its synthesis from linoleic acid places it within the larger framework of polyunsaturated fatty acid metabolism, which is interconnected with pathways generating prostaglandins (B1171923) and other eicosanoids. researchgate.net Systems-level analyses, such as transcriptomics and proteomics, can reveal how 13-HODE influences gene and protein expression patterns related to inflammation, lipid metabolism, and glucose homeostasis. mdpi.com For instance, studies have shown that 13-hydroperoxyoctadecadienoic acid (13-HPODE), the precursor to 13-HODE, can significantly alter the expression of genes involved in lipid metabolic pathways, including steroid hormone biosynthesis and PPAR signaling. mdpi.com

Network-Based Therapeutic Target Identification: By constructing and analyzing biological networks, it is possible to identify novel therapeutic targets related to 13-HODE signaling. Network analysis can reveal key regulatory hubs and bottlenecks in the pathways influenced by 13-HODE. For example, understanding the network of interactions downstream of PPAR-γ activation by 13-HODE could uncover new targets for modulating its effects in atherosclerosis or cancer. wikipedia.orgnih.gov

Multi-Omics Data Integration: A comprehensive systems biology approach involves the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics). This allows for a multi-layered understanding of how alterations in 13-HODE levels impact the entire biological system. For example, combining lipidomic data on 13-HODE levels with transcriptomic data from the same samples can reveal correlations between 13-HODE and the expression of specific genes, providing insights into its mechanisms of action.

Computational Modeling: Mathematical and computational models can be developed to simulate the dynamics of the 13-HODE metabolic network and its interactions with other pathways. These models can be used to predict how the system will respond to various perturbations, such as the inhibition of a specific enzyme or the introduction of a therapeutic agent. This can aid in the design of more effective and targeted interventions.

By employing these systems biology approaches, researchers can move towards a more holistic understanding of 13-HODE's role in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

Comparative Studies with Other Hydroxyeicosatetraenoic Acid Isomers

The biological effects of hydroxyeicosatetraenoic acids (HETEs) are often highly specific to the particular isomer. Comparative studies of 13-HODE with other HETE and HODE isomers are crucial for dissecting their unique and overlapping roles in physiology and pathology.

13-HODE vs. 9-HODE: 13-HODE and 9-HODE are both major oxidation products of linoleic acid. nih.gov While they share some similarities, such as the ability to activate PPAR-γ, they also exhibit distinct and sometimes opposing effects. nih.govnih.gov For instance, in the skin, 9-HODE has pro-inflammatory actions mediated through the GPR132 receptor, whereas 13-HODE is not a ligand for this receptor and is generally considered to have protective effects against inflammation. nih.govnih.gov In advanced atherosclerosis, both isomers are present and contribute to disease progression, but their differential signaling through various receptors highlights the importance of isomer-specific analysis. nih.gov

13-HODE vs. Arachidonic Acid-Derived HETEs (e.g., 5-HETE, 12-HETE, 15-HETE): HETEs derived from arachidonic acid, such as 5-HETE, 12-HETE, and 15-HETE, are another important class of lipid mediators with diverse biological activities. nih.gov

Receptor Binding: Studies have shown differential binding of these isomers to endothelial cells. For example, there is specific binding of 5-HETE to endothelial cells, but not of 12-HETE, 15-HETE, or 13-HODE, suggesting distinct receptor interactions. nih.gov

Cell Adhesion: The regulation of cell adhesion is another area where these isomers show divergent effects. 13-HODE has been shown to downregulate the binding of the vitronectin receptor to its ligands, thereby reducing cell adhesion. nih.gov In contrast, 12-HETE and 15-HETE can upregulate this binding. nih.gov

Inflammation and Cancer: In the context of inflammation, different HETEs can have pro- or anti-inflammatory roles. For example, 5-HETE is a potent chemoattractant for neutrophils, while 15-HETE can have anti-inflammatory properties. nih.gov In cancer, 12-HETE has been implicated in promoting tumor cell proliferation and metastasis, whereas 15-HETE may have a protective effect. nih.gov

Stereospecificity (R vs. S enantiomers): The biological activity of HETEs can also be dependent on their stereochemistry. For many HETEs, both R and S enantiomers exist, and they can have different potencies or even opposing effects. researchgate.net For example, the (S) enantiomers of 16- and 17-HETE potently inhibit ATPase activity, while their (R) isomers have negligible effects. elsevierpure.com While many studies on 13-HODE have focused on the 13(S) isomer due to its enzymatic production, the potential roles of the 13(R) isomer, particularly in conditions of high oxidative stress where non-enzymatic production occurs, warrant further investigation.

These comparative studies underscore the importance of considering the specific isomer and its stereochemistry when investigating the biological roles of HETEs. The development of analytical methods that can accurately distinguish between these different forms is therefore essential for advancing our understanding of their complex biology.

Table 3: Comparative Effects of 13-HODE and Other HETE Isomers

| Isomer | Precursor | Key Biological Effects |

|---|---|---|

| 13-HODE | Linoleic Acid | Activates PPAR-γ; dual role in atherosclerosis; inhibits colon cancer cell growth; can promote angiogenesis. wikipedia.orgnih.gov |

| 9-HODE | Linoleic Acid | Activates PPAR-γ; pro-inflammatory via GPR132. nih.govnih.gov |

| 5-HETE | Arachidonic Acid | Potent neutrophil chemoattractant; binds specifically to endothelial cells. nih.govnih.gov |

| 12-HETE | Arachidonic Acid | Promotes tumor cell proliferation and metastasis; upregulates vitronectin receptor binding. nih.govnih.gov |

| 15-HETE | Arachidonic Acid | Can have anti-inflammatory and anti-proliferative effects; may be protective in cancer. nih.govnih.gov |

Q & A

Q. Table 1: Comparative Analysis of 13-HETE Quantification Methods

| Technique | Sensitivity | Stereoselectivity | Throughput | Key Limitations |

|---|---|---|---|---|

| LC-MS/MS | High | Yes | Moderate | Costly instrumentation |

| ELISA | Moderate | No | High | Cross-reactivity issues |

| GC-MS | High | Limited | Low | Derivatization required |

Q. Table 2: Recent Studies on 13-HETE in Cancer (2021–2024)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro